molecular formula C23H25N5O4 B11460775 4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11460775
M. Wt: 435.5 g/mol
InChI Key: DLWXCZHMPZYUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrimido[1,2-a][1,3,5]triazine core.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds of this class may exhibit antimicrobial, antifungal, or anticancer activities. Research often focuses on understanding these activities and developing new therapeutic agents.

Medicine

In medicine, derivatives of pyrimido[1,2-a][1,3,5]triazines are explored for their potential as drugs. They may act on specific biological targets, such as enzymes or receptors, to exert therapeutic effects.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or dyes, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action for compounds like 4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)-2-aminopyrimidine
  • 2-(4-Ethoxyphenyl)-8-methyl-1H-pyrimido[1,2-a][1,3,5]triazine

Uniqueness

The uniqueness of 4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific substitution pattern and the presence of both methoxy and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-(4-ethoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H25N5O4/c1-5-32-16-8-6-15(7-9-16)25-22-26-21(18-13-17(30-3)10-11-19(18)31-4)28-20(29)12-14(2)24-23(28)27-22/h6-13,21H,5H2,1-4H3,(H2,24,25,26,27)

InChI Key

DLWXCZHMPZYUCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.